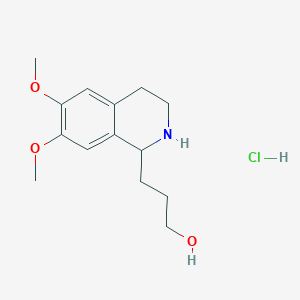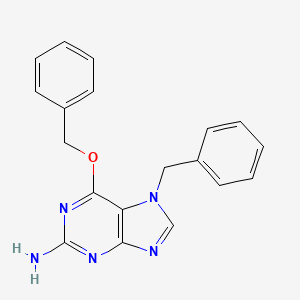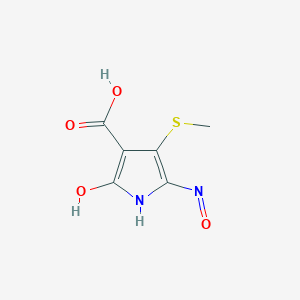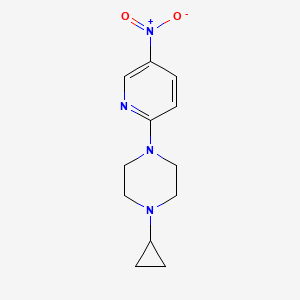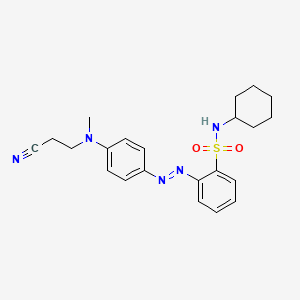
2-((4-((2-Cyanoethyl)methylamino)phenyl)azo)-N-cyclohexylbenzenesulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-[(2-CYANOETHYL)METHYLAMINO]PHENYL]AZO]-N-CYCLOHEXYLBENZENESULFONAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a cyanoethyl group, a methylamino group, and a phenylazo group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2-CYANOETHYL)METHYLAMINO]PHENYL]AZO]-N-CYCLOHEXYLBENZENESULFONAMIDE typically involves multiple steps. One common method includes the diazotization of 4-[(2-CYANOETHYL)METHYLAMINO]ANILINE followed by coupling with N-CYCLOHEXYLBENZENESULFONAMIDE. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-[(2-CYANOETHYL)METHYLAMINO]PHENYL]AZO]-N-CYCLOHEXYLBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can break down the azo group, resulting in amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-[[4-[(2-CYANOETHYL)METHYLAMINO]PHENYL]AZO]-N-CYCLOHEXYLBENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[[4-[(2-CYANOETHYL)METHYLAMINO]PHENYL]AZO]-N-CYCLOHEXYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[(2-CYANOETHYL)METHYLAMINO]BENZALDEHYDE
- **2-METHYL-N-ETHYL-N-(2-CYANOETHYL)-4-AMINOBENZALDEHYDE
Uniqueness
2-[[4-[(2-CYANOETHYL)METHYLAMINO]PHENYL]AZO]-N-CYCLOHEXYLBENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
58104-35-1 |
|---|---|
Molekularformel |
C22H27N5O2S |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
2-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C22H27N5O2S/c1-27(17-7-16-23)20-14-12-18(13-15-20)24-25-21-10-5-6-11-22(21)30(28,29)26-19-8-3-2-4-9-19/h5-6,10-15,19,26H,2-4,7-9,17H2,1H3 |
InChI-Schlüssel |
XIILVEDWEWLFPP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=CC=C2S(=O)(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13755411.png)

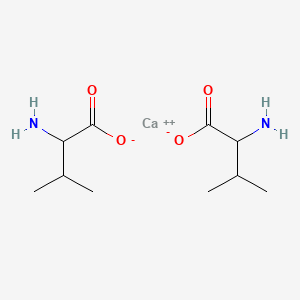
![N-[(3R)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13755429.png)


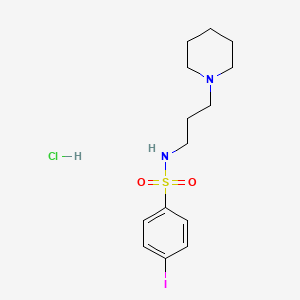
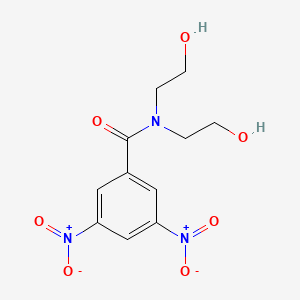
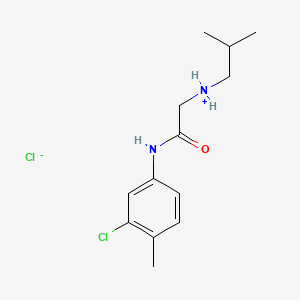
![Pyrrolo[1,2-A]quinoxalin-4-amine](/img/structure/B13755454.png)
